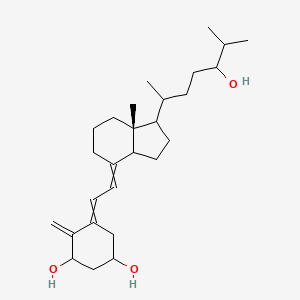

1a,24(R)-Dihydroxycholecalciferol

Description

Properties

Molecular Formula |

C27H44O3 |

|---|---|

Molecular Weight |

416.6 g/mol |

IUPAC Name |

5-[2-[(7aR)-1-(5-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |

InChI |

InChI=1S/C27H44O3/c1-17(2)25(29)13-8-18(3)23-11-12-24-20(7-6-14-27(23,24)5)9-10-21-15-22(28)16-26(30)19(21)4/h9-10,17-18,22-26,28-30H,4,6-8,11-16H2,1-3,5H3/t18?,22?,23?,24?,25?,26?,27-/m1/s1 |

InChI Key |

BJYLYJCXYAMOFT-CRKWGWAWSA-N |

Isomeric SMILES |

CC(C)C(CCC(C)C1CCC2[C@@]1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O |

Canonical SMILES |

CC(C)C(CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O |

Origin of Product |

United States |

Biosynthesis and Endogenous Metabolic Pathways of 1α,24 R Dihydroxycholecalciferol

Enzymatic Conversion from Precursor Metabolites (e.g., 25-Hydroxycholecalciferol)

The primary precursor for the synthesis of 1α,24(R)-dihydroxycholecalciferol is 25-hydroxycholecalciferol (25(OH)D₃), which is the major circulating form of vitamin D. nih.gov The generation of 1α,24(R)-dihydroxycholecalciferol involves the addition of hydroxyl groups at the 1α and 24 positions of the cholecalciferol molecule. This enzymatic conversion is a critical step in the activation and catabolic pathways of vitamin D metabolism. The process can occur through two principal routes: the 1α-hydroxylation of 24,25-dihydroxycholecalciferol or the 24-hydroxylation of 1α,25-dihydroxycholecalciferol (calcitriol). nih.gov

Primary Hydroxylases Involved in 1α,24(R)-Dihydroxycholecalciferol Formation

The synthesis of 1α,24(R)-dihydroxycholecalciferol is mediated by two key mitochondrial cytochrome P450 enzymes: CYP27B1 and CYP24A1. nih.gov These enzymes are responsible for the hydroxylation steps that define the structure and function of this metabolite.

Role of CYP27B1 (1α-Hydroxylase) Activity

CYP27B1, also known as 25-hydroxyvitamin D-1α-hydroxylase, is a critical enzyme located in the inner mitochondrial membrane, predominantly in the proximal tubules of the kidney. nih.govmdpi.comwikipedia.org Its primary function is to catalyze the hydroxylation of 25(OH)D₃ at the 1α-position, producing the biologically active hormone 1α,25-dihydroxycholecalciferol (calcitriol). nih.govwikipedia.org In the context of 1α,24(R)-dihydroxycholecalciferol synthesis, CYP27B1 can act on the substrate 24,25-dihydroxycholecalciferol, converting it to 1α,24,25-trihydroxyvitamin D₃. uniprot.org The activity of CYP27B1 is tightly regulated by parathyroid hormone (PTH), fibroblast growth factor 23 (FGF23), and calcitriol (B1668218) itself, ensuring a controlled production of 1α-hydroxylated vitamin D metabolites. oup.com

Contribution of CYP24A1 (24-Hydroxylase) Activity

CYP24A1, or 25-hydroxyvitamin D-24-hydroxylase, is another mitochondrial enzyme that plays a dual role in both the synthesis and catabolism of vitamin D metabolites. nih.govmedlineplus.gov It catalyzes the hydroxylation of vitamin D compounds at the C-24 position. oup.com CYP24A1 can hydroxylate both 25(OH)D₃ to form 24,25-dihydroxycholecalciferol and, significantly, it can hydroxylate the active hormone calcitriol (1α,25(OH)₂D₃) to form 1α,24,25-trihydroxyvitamin D₃, which is 1α,24(R)-dihydroxycholecalciferol. nih.govnih.gov This action on calcitriol is often considered the first step in its inactivation pathway. oup.com The expression of the CYP24A1 gene is induced by calcitriol, creating a negative feedback loop that limits the levels of the active hormone. oup.com

Catabolic Pathways and Inactivation of 1α,24(R)-Dihydroxycholecalciferol

The breakdown of 1α,24(R)-dihydroxycholecalciferol is a crucial process for preventing vitamin D toxicity and maintaining mineral homeostasis. This catabolic cascade is primarily initiated and carried out by the same enzyme involved in its synthesis, CYP24A1.

Role of CYP24A1 in 1α,24(R)-Dihydroxycholecalciferol Catabolism

CYP24A1 is the principal enzyme responsible for the catabolism of 1α,24(R)-dihydroxycholecalciferol and other vitamin D metabolites. researchgate.netnih.gov After the initial 24-hydroxylation that can form this compound, CYP24A1 catalyzes a series of subsequent oxidative reactions on the vitamin D side chain. uniprot.orguniprot.org This multi-step process, known as the C-24 oxidation pathway, systematically modifies the molecule, leading to its eventual inactivation and excretion. oup.com The enzyme's multifunctionality allows it to perform several sequential steps in this catabolic chain. oup.com

Formation of Downstream Inactive Metabolites (e.g., Calcitroic Acid)

The enzymatic action of CYP24A1 on 1α,25-dihydroxycholecalciferol initiates a pathway that culminates in the formation of calcitroic acid. wikipedia.orgwikipedia.org This pathway involves a sequence of hydroxylations and oxidations. uniprot.orgwikipedia.org Following the initial 24-hydroxylation to form 1α,24,25-trihydroxyvitamin D₃, the molecule undergoes further oxidation at C-24 to a ketone, followed by C-23 hydroxylation and cleavage of the side chain. oup.com The final product, calcitroic acid, is a water-soluble, biologically inactive metabolite that is excreted from the body, primarily in the bile. oup.comwikipedia.orgmanchester.ac.uk This conversion of active vitamin D forms into calcitroic acid is the major route for their inactivation and elimination. wikipedia.org

Data Tables

Table 1: Key Enzymes in 1α,24(R)-Dihydroxycholecalciferol Metabolism

| Enzyme | Gene | Location | Substrate(s) | Product(s) |

|---|---|---|---|---|

| CYP27B1 (1α-Hydroxylase) | CYP27B1 | Mitochondrial Inner Membrane (Kidney, etc.) | 25-Hydroxycholecalciferol, 24,25-Dihydroxycholecalciferol | 1α,25-Dihydroxycholecalciferol, 1α,24,25-Trihydroxyvitamin D₃ |

| CYP24A1 (24-Hydroxylase) | CYP24A1 | Mitochondrial Inner Membrane (Kidney, Intestine, Bone, etc.) | 25-Hydroxycholecalciferol, 1α,25-Dihydroxycholecalciferol | 24,25-Dihydroxycholecalciferol, 1α,24,25-Trihydroxyvitamin D₃, Calcitroic Acid |

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation / Common Name |

|---|---|

| 1α,24(R)-Dihydroxycholecalciferol | 1,24(OH)₂D₃ |

| 25-Hydroxycholecalciferol | 25(OH)D₃, Calcidiol |

| 1α,25-Dihydroxycholecalciferol | 1,25(OH)₂D₃, Calcitriol |

| 24,25-Dihydroxycholecalciferol | 24,25(OH)₂D₃ |

| 1α,24,25-Trihydroxyvitamin D₃ | 1,24,25(OH)₃D₃ |

| Calcitroic Acid | - |

| Cholecalciferol | Vitamin D₃ |

| Parathyroid Hormone | PTH |

Tissue-Specific Metabolic Profiles of 1α,24(R)-Dihydroxycholecalciferol

The metabolism of vitamin D, including the synthesis and subsequent degradation of its metabolites, is not confined to the liver and kidneys. The enzyme responsible for the C-24 oxidation pathway, CYP24A1, is expressed in a variety of vitamin D target tissues, indicating that the production and further metabolism of 1α,24(R)-dihydroxycholecalciferol can occur locally in these tissues. oup.comwikipedia.org This tissue-specific metabolism allows for localized control over active vitamin D concentrations.

Kidney: The kidney is the primary site for both the activation of 25(OH)D3 to 1,25(OH)2D3 and the catabolism of these metabolites via CYP24A1. nih.govresearchgate.net The expression of CYP27B1 and CYP24A1 in the renal proximal tubule is reciprocally regulated by factors such as parathyroid hormone (PTH), fibroblast growth factor 23 (FGF23), and 1,25(OH)2D3 itself. nih.govnih.gov This tight regulation in the kidney is crucial for maintaining systemic calcium and phosphate homeostasis. Studies have demonstrated that the perfused kidney operates the 24-oxidation pathway at physiological substrate concentrations, indicating its capacity for rapid clearance of the active hormone. manchester.ac.uk

Bone: Bone is a classical target tissue for vitamin D action. Research has shown that isolated calvarial cells from chicken embryos can produce both 1,25-dihydroxycholecalciferol and 24,25-dihydroxycholecalciferol from a 25(OH)D3 precursor. pnas.orgpnas.org The specific activities of the 1-hydroxylase and 24-hydroxylase enzymes in these bone cells were found to be similar in magnitude to those in isolated kidney cells. pnas.org Furthermore, the 24-oxidation pathway leading to calcitroic acid has been demonstrated in the osteoblastic cell line UMR-106, and this pathway is stimulated by 1,25(OH)2D3. manchester.ac.uk This suggests that bone cells can locally regulate active vitamin D levels through the synthesis and degradation of its metabolites.

Intestine: The intestine is another key target tissue where vitamin D stimulates calcium and phosphate absorption. The expression of CYP24A1 is present in the intestine, allowing for local catabolism of 1,25(OH)2D3. oup.com This local control helps to modulate the biological response to vitamin D within intestinal cells.

Other Tissues: The CYP24A1 enzyme is also found in other tissues, including the skin, placenta, monocytes, and macrophages. nih.govoup.comnih.gov For instance, studies in skin have noted the expression of vitamin D metabolizing enzymes, including CYP24A1, suggesting a local regulatory system. nih.gov The presence of these metabolic pathways in diverse tissues underscores a complex system of autocrine and paracrine signaling that goes beyond systemic endocrine control.

| Tissue | Key Metabolic Enzymes Present | Observed Metabolic Activity |

|---|---|---|

| Kidney | CYP27B1, CYP24A1 | Primary site for both 1α-hydroxylation (activation) and 24-hydroxylation (catabolism) to maintain systemic homeostasis. nih.govmanchester.ac.uk |

| Bone | CYP27B1 (inferred), CYP24A1 | Isolated calvarial cells produce 1,25(OH)2D3 and 24,25(OH)2D3. Osteoblastic cells metabolize 1,25(OH)2D3 to calcitroic acid via the 24-oxidation pathway. manchester.ac.ukpnas.org |

| Intestine | CYP24A1 | Site of local catabolism of 1,25(OH)2D3, modulating the hormonal signal for calcium absorption. oup.com |

| Skin | CYP27A1, CYP27B1, CYP24A1 | Local expression of key vitamin D metabolizing enzymes suggests local regulation of vitamin D activity. nih.gov |

| Placenta, Monocytes, Macrophages | CYP27B1, CYP24A1 | Extra-renal sites capable of producing and metabolizing active vitamin D, suggesting roles in local immune function and development. nih.gov |

Molecular Mechanisms of Action of 1α,24 R Dihydroxycholecalciferol

Genomic Mechanisms: Interaction with Nuclear Vitamin D Receptor (VDR)

The genomic actions of 1α,24(R)-dihydroxycholecalciferol are mediated by the nuclear vitamin D receptor (VDR), a ligand-activated transcription factor that belongs to the steroid hormone nuclear receptor superfamily. nih.govresearchgate.net This pathway involves a series of steps that ultimately lead to the modulation of target gene expression.

Ligand Binding and VDR Activation

The initial and pivotal step in the genomic pathway is the binding of 1α,24(R)-dihydroxycholecalciferol to the ligand-binding domain (LBD) of the VDR. This interaction induces a conformational change in the VDR protein, a process essential for its activation. nih.govnih.gov While specific binding affinity data for 1α,24(R)-dihydroxycholecalciferol is not as extensively documented as for its natural counterpart, 1α,25-dihydroxyvitamin D3, studies on various vitamin D analogs indicate that the affinity for the VDR is a critical determinant of their biological potency. For instance, the 24R-hydroxylated metabolite of a vitamin D analog, AH-1, demonstrated high VDR binding affinity, which correlated with its potent biological activity. researchgate.net

Formation of VDR-RXR Heterodimer Complexes

Upon ligand binding and subsequent activation, the VDR forms a heterodimeric complex with the retinoid X receptor (RXR), another member of the nuclear receptor superfamily. researchgate.netnih.gov This partnership is fundamental for the high-affinity binding of the complex to specific DNA sequences. The formation of the VDR-RXR heterodimer is a crucial event that precedes the regulation of gene transcription.

Binding to Vitamin D Response Elements (VDREs) and Transcriptional Regulation

The VDR-RXR heterodimer, once formed, binds to specific DNA sequences known as vitamin D response elements (VDREs) located in the promoter regions of target genes. nih.govnih.govmdpi.com VDREs typically consist of two direct repeats of a hexanucleotide sequence separated by a three-nucleotide spacer. This binding event serves as a platform for the recruitment of a complex of coregulatory proteins, which can be either coactivators or corepressors. nih.gov

The recruitment of these coregulatory complexes ultimately determines the transcriptional outcome. Coactivators often possess histone acetyltransferase (HAT) activity, which leads to the acetylation of histone proteins, resulting in a more open chromatin structure that is permissive for transcription. Conversely, corepressors are associated with histone deacetylase (HDAC) activity, leading to chromatin condensation and transcriptional repression. A prime example of a gene regulated by this mechanism is the gene encoding for 24-hydroxylase (CYP24A1), an enzyme involved in vitamin D catabolism, which contains functional VDREs in its promoter. nih.govnih.govnih.govjmir.org

Non-Genomic Mechanisms: Rapid Signal Transduction

In addition to the well-established genomic pathway, 1α,24(R)-dihydroxycholecalciferol can also elicit rapid biological responses that are independent of gene transcription and protein synthesis. nih.govmdpi.com These non-genomic actions are initiated at the cell membrane and involve the activation of various intracellular signaling cascades.

Membrane-Associated Receptor Interactions

The non-genomic effects of vitamin D metabolites are thought to be initiated by their interaction with membrane-associated receptors. While the precise nature of these receptors is still under investigation, evidence suggests the involvement of a membrane-associated form of the VDR (mVDR) or other specific membrane proteins that can bind vitamin D analogs. nih.gov These interactions trigger rapid downstream signaling events.

Activation of Intracellular Signaling Cascades (e.g., MAPK, cAMP-PKA)

Upon binding to its membrane receptor, 1α,24(R)-dihydroxycholecalciferol can rapidly activate several intracellular signaling pathways.

Mitogen-Activated Protein Kinase (MAPK) Pathway: Research has shown that vitamin D metabolites can stimulate the MAPK signaling cascade. For instance, studies on growth plate chondrocytes have demonstrated that both 1α,25-dihydroxyvitamin D3 and 24R,25-dihydroxyvitamin D3 can activate the MAPK pathway, although in a cell-type-specific manner. This activation is often dependent on protein kinase C (PKC). mdpi.com

Cyclic AMP-Protein Kinase A (cAMP-PKA) Pathway: The cAMP-PKA pathway is another important target of the non-genomic actions of vitamin D analogs. Activation of this pathway can be triggered by the binding of the vitamin D metabolite to a G-protein coupled receptor, leading to the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP). mdpi.com cAMP then activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, mediating a range of cellular responses. While direct comparative data for 1α,24(R)-dihydroxycholecalciferol is limited, the general mechanism is a recognized pathway for vitamin D metabolite signaling. wikipedia.org

Modulation of Intracellular Calcium Dynamics

1α,24(R)-Dihydroxycholecalciferol, a synthetic derivative of vitamin D3, has been identified as an active modulator of intracellular calcium levels. Research has demonstrated its capacity to influence cytosolic calcium concentrations, a key aspect of cellular signaling and function.

Studies conducted on mouse epidermal keratinocytes have shown that 1α,24(R)-Dihydroxycholecalciferol can increase the cytosolic calcium level. nih.gov This effect on intracellular calcium is integral to its broader biological activities, such as inducing the differentiation of these skin cells. The observed potency in elevating cytosolic calcium was found to be comparable to, and in some aspects even greater than, that of calcitriol (B1668218) (1α,25-dihydroxyvitamin D3), the hormonally active form of vitamin D3. nih.gov

The ability of 1α,24(R)-Dihydroxycholecalciferol to directly influence intracellular calcium dynamics highlights a significant non-genomic pathway of action, contributing to its profile as a biologically active vitamin D analog. While its hypercalcemic activity in vivo is reported to be lower than that of calcitriol, its effects at the cellular level, particularly on calcium signaling, are pronounced. nih.gov

Research Findings on the Modulation of Intracellular Calcium by 1α,24(R)-Dihydroxycholecalciferol

| Cell Type | Compound Tested | Key Findings | Reference |

| Mouse Epidermal Keratinocytes | 1α,24(R)-Dihydroxycholecalciferol | Increased the cytosolic calcium level; effect was similar to or greater than that of 1α,25-dihydroxyvitamin D3. | nih.gov |

Cellular and Physiological Roles of 1α,24 R Dihydroxycholecalciferol Non Clinical Research Focus

Influence on Cell Proliferation and Differentiation

1α,24(R)-Dihydroxycholecalciferol demonstrates significant activity in modulating the fundamental cellular processes of proliferation and differentiation across various cell types. Its effects have been noted in chondrocytes, keratinocytes, myeloid cells, and osteoblasts, highlighting its potential role in tissue homeostasis and development.

Direct research specifically investigating the effects of 1α,24(R)-Dihydroxycholecalciferol on chondrocyte phenotype and growth is limited in the available scientific literature. However, studies on the closely related vitamin D metabolites, 1α,25-dihydroxycholecalciferol (1,25-(OH)₂D₃) and 24R,25-dihydroxycholecalciferol (24,25-(OH)₂D₃), provide a framework for understanding how hydroxylation at the C-1 and C-24 positions influences cartilage cells.

In studies using rabbit costal chondrocytes, 1,25-(OH)₂D₃ and 24,25-(OH)₂D₃ exhibit differential effects. 1,25-(OH)₂D₃ was found to stimulate the proliferation and DNA synthesis of chondrocytes that were in a rapid growth phase, while simultaneously inhibiting their expression of a mature cartilage phenotype, as measured by a decrease in glycosaminoglycan (GAG) synthesis. nih.gov This suggests that 1,25-(OH)₂D₃ promotes the growth of less-differentiated chondrocytes. nih.gov Conversely, 24,25-(OH)₂D₃ had no effect on the proliferation of these cells but did stimulate the expression of the differentiated phenotype in confluent, more mature chondrocyte cultures. nih.gov These findings indicate a divergent regulatory role for these two dihydroxylated vitamin D metabolites in chondrocyte maturation and function.

1α,24(R)-Dihydroxycholecalciferol has been identified as a potent modulator of epidermal keratinocyte differentiation, exhibiting an efficacy comparable to that of 1α,25-dihydroxycholecalciferol. In cultured normal human keratinocytes, treatment with 1α,24(R)-Dihydroxycholecalciferol was shown to effectively induce cell differentiation. nih.gov

A key marker of keratinocyte differentiation is the expression of the protein involucrin. Research demonstrated that treating cultured human keratinocytes with 1α,24(R)-Dihydroxycholecalciferol at a concentration of 10⁻⁶ M significantly increased the population of involucrin-positive cells from a baseline of 6.4% to 24.1%. nih.gov This effect was nearly identical to that produced by 1α,25-dihydroxycholecalciferol, which resulted in 25.1% involucrin-positive cells under the same conditions. nih.gov This indicates that 1α,24(R)-Dihydroxycholecalciferol is as capable as the hormonally active form of vitamin D in promoting the maturation of these key epidermal cells. nih.gov

Table 1: Effect of 1α,24(R)-Dihydroxycholecalciferol on Keratinocyte Differentiation

| Treatment (10⁻⁶ M) | Baseline Involucrin-Positive Cells (%) | Post-Treatment Involucrin-Positive Cells (%) |

|---|---|---|

| Control | 6.4 | N/A |

| 1α,24(R)-Dihydroxycholecalciferol | 6.4 | 24.1 nih.gov |

| 1α,25-Dihydroxycholecalciferol | 6.4 | 25.1 nih.gov |

There is a lack of direct experimental data focusing specifically on the impact of 1α,24(R)-Dihydroxycholecalciferol on myeloid cell differentiation. The vast majority of research in this area has utilized 1α,25-dihydroxycholecalciferol (1,25(OH)₂D₃), which is well-established as a key regulator of myeloid cell maturation.

Studies have extensively shown that 1,25(OH)₂D₃ can drive the differentiation of primitive myeloid leukemia cell lines, such as HL-60, U937, and THP-1, into functional monocytes and macrophages. nih.govnih.gov This process involves the expression of cell surface markers like CD14. nih.gov The mechanism is complex, involving the activation of a network of intracellular signaling pathways. nih.gov For instance, 1,25(OH)₂D₃-induced differentiation is associated with the activation of Protein Kinase C (PKC) and the regulation of genes that control the cell cycle and apoptosis. nih.govnih.gov While these findings establish a clear role for the vitamin D endocrine system in myeloid lineage development, further research is needed to determine if 1α,24(R)-Dihydroxycholecalciferol shares these specific activities.

While direct studies on 1α,24(R)-Dihydroxycholecalciferol are not prominent, research into other 24-hydroxylated vitamin D metabolites reveals that the C-24 position is crucial for regulating osteoblast function. It is now understood that hydroxylation at C-24 does not render the vitamin D molecule inactive; rather, it produces metabolites with distinct biological effects on bone cells. nih.govdeepdyve.com

Studies on human osteoblasts and their mesenchymal stem cell precursors have shown that 24R,25-dihydroxycholecalciferol (24R,25(OH)₂D₃) actively promotes osteoblastic differentiation. nih.govplos.org This metabolite was found to inhibit the proliferation of human mesenchymal stem cells and guide them toward an osteoblastic lineage, as evidenced by increased alkaline phosphatase activity and calcium mineralization of the extracellular matrix. nih.gov Furthermore, in primary human osteoblasts, 24R,25(OH)₂D₃ enhanced differentiation by increasing the mRNA levels of key osteogenic markers such as alkaline phosphatase, osteocalcin (B1147995), and osteopontin. nih.gov

Notably, the trihydroxy-metabolite 1α,24R,25-trihydroxyvitamin D₃ has also been shown to be a potent stimulator of human osteoblast differentiation and mineralization, with an efficacy equal to or greater than 1α,25-dihydroxycholecalciferol in some measures. deepdyve.comeur.nl These findings collectively suggest that the 24-hydroxylation pathway is a critical component of vitamin D's anabolic effects on bone, working alongside the canonical 1α-hydroxylation pathway to regulate osteoblast maturation and function. nih.govnih.gov

Table 2: Effects of 24-Hydroxylated Vitamin D Metabolites on Osteoblast Differentiation Markers

| Compound | Cell Type | Key Effects |

|---|---|---|

| 24R,25(OH)₂D₃ | Human Mesenchymal Stem Cells | Inhibited proliferation; promoted osteoblastic differentiation; increased alkaline phosphatase and mineralization. nih.gov |

| 24R,25(OH)₂D₃ | Primary Human Osteoblasts | Increased mRNA levels of alkaline phosphatase, osteocalcin, and osteopontin. nih.gov |

| 1α,24R,25-(OH)₃D₃ | Human Osteoblast Cell Line (SV-HFO) | Potently stimulated alkaline phosphatase activity and osteocalcin production; enhanced mineralization equipotently to 1α,25-(OH)₂D₃. deepdyve.comeur.nl |

Immunomodulatory Activities in Cellular Models

The vitamin D endocrine system is a known modulator of the immune system, with its components capable of influencing both innate and adaptive immune responses. These effects are primarily mediated through the vitamin D receptor, which is expressed in a wide range of immune cells.

Specific research on the immunomodulatory activities of 1α,24(R)-Dihydroxycholecalciferol in monocytes and macrophages is not detailed in the available literature. However, the extensive body of work on 1α,25-dihydroxycholecalciferol (1,25(OH)₂D₃) provides a clear model for how vitamin D compounds regulate these critical innate immune cells.

1,25(OH)₂D₃ is known to exert significant anti-inflammatory and antimicrobial effects. In human monocytes and macrophages, it can suppress the production of pro-inflammatory cytokines. nih.govnih.gov For example, pretreatment of monocytes with 1,25(OH)₂D₃ has been shown to inhibit the lipopolysaccharide (LPS)-induced production of cytokines such as IL-6 and TNF-α. nih.gov This effect is mediated, at least in part, by the upregulation of Mitogen-Activated Protein Kinase (MAPK) Phosphatase 1, which in turn inhibits p38 MAPK activation. nih.gov

Furthermore, the vitamin D system is integral to antimicrobial defense. In monocytes, the activation of Toll-like receptors (TLRs) can induce the expression of the enzyme 1α-hydroxylase (CYP27B1), leading to local synthesis of 1,25(OH)₂D₃. nih.gov This locally produced hormone then acts in an autocrine or paracrine fashion to induce the expression of antimicrobial peptides, such as cathelicidin, which are crucial for killing pathogens. nih.gov The local metabolism of vitamin D is tightly controlled; for instance, the Th1 cytokine IFN-γ can enhance the conversion to active 1,25(OH)₂D₃, while the Th2 cytokine IL-4 can promote its degradation via the enzyme 24-hydroxylase (CYP24A1), thereby differentially regulating the antimicrobial response. nih.gov These mechanisms underscore the central role of vitamin D metabolism in tailoring the immune functions of monocytes and macrophages.

Modulation of Dendritic Cell Maturation and Function

Direct research specifically investigating the impact of 1α,24(R)-Dihydroxycholecalciferol on the maturation and function of dendritic cells (DCs) is limited in the available scientific literature. However, extensive research on other vitamin D metabolites, particularly the hormonally active form 1α,25-dihydroxyvitamin D3 (1,25(OH)2D3), provides a framework for its potential immunomodulatory effects.

Studies on 1,25(OH)2D3 have consistently demonstrated its ability to modulate DC phenotype and function, generally promoting a more tolerogenic state. nih.govnih.gov Treatment of monocyte-derived DCs with 1,25(OH)2D3 has been shown to inhibit their full maturation, as evidenced by the reduced expression of co-stimulatory molecules such as CD80 and CD86, and antigen-presenting molecules like HLA-DR. nih.govnih.gov This altered phenotype impairs the capacity of DCs to stimulate T-cell proliferation. nih.gov Furthermore, 1,25(OH)2D3-conditioned DCs exhibit a modified cytokine secretion profile, with lower production of the pro-inflammatory cytokine IL-12 and higher secretion of the anti-inflammatory cytokine IL-10. nih.gov This shift in cytokine production further contributes to the tolerogenic nature of these cells. nih.govnih.gov

The immunomodulatory actions of 1,25(OH)2D3 on DCs are mediated through the vitamin D receptor (VDR), which is expressed in these immune cells. nih.gov The binding of 1,25(OH)2D3 to the VDR initiates a cascade of transcriptional events that lead to the observed changes in DC maturation and function. karger.comoup.com Given that 1α,24(R)-Dihydroxycholecalciferol is a structural analog of 1,25(OH)2D3, it is plausible that it may exert similar, though potentially distinct, effects on dendritic cells. However, without direct experimental evidence, its specific role in modulating DC maturation and function remains to be elucidated.

Table 1: Effects of 1,25-Dihydroxyvitamin D3 on Dendritic Cell Phenotype and Function

| Feature | Effect of 1,25(OH)2D3 | Reference |

| Maturation | Inhibition | nih.govnih.gov |

| Co-stimulatory Molecules (CD80, CD86) | Reduced Expression | nih.govnih.gov |

| Antigen-Presenting Molecules (HLA-DR) | Reduced Expression | nih.govnih.gov |

| T-Cell Proliferation | Reduced Stimulation | nih.gov |

| IL-12 Secretion | Decreased | nih.gov |

| IL-10 Secretion | Increased | nih.gov |

Regulation of T-Lymphocyte Subsets and Activity

Specific research on the direct regulatory effects of 1α,24(R)-Dihydroxycholecalciferol on T-lymphocyte subsets and their activity is sparse. However, a study on MRL/MP-lpr/lpr (MRL/1) mice, a model for autoimmune disease, provides some insight into its potential immunomodulatory role. In this study, the administration of 1,24R-(OH)2D3 was shown to prevent proteinuria and lead to the recovery of the Lyt-2+ (a marker for CD8+ T cells) subset in the thymus. nih.govnih.gov This suggests a potential role for this compound in modulating T-cell populations, particularly in the context of autoimmune conditions.

The broader body of research on vitamin D metabolites, primarily 1,25(OH)2D3, has established a significant role for vitamin D in regulating T-cell responses. 1,25(OH)2D3 is known to inhibit the proliferation of T-cells and modulate their cytokine production. nih.gov It has been shown to suppress the production of pro-inflammatory cytokines such as IFN-γ and IL-17 by Th1 and Th17 cells, respectively. nih.govscienceopen.com Conversely, its effects on Th2 cells are more complex, with some studies reporting an upregulation of IL-4. nih.govscienceopen.com Furthermore, 1,25(OH)2D3 can promote the development of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance. nih.gov These effects are mediated through the VDR, which is expressed in activated T-cells. nih.gov

Table 2: Effects of 1,24R-(OH)2D3 in MRL/lpr Mice

| Parameter | Observation | Reference |

| Proteinuria | Prevention | nih.govnih.gov |

| Lyt-2+ T-cell Subset (Thymus) | Recovery | nih.govnih.gov |

Influence on B-Lymphocyte Activity and Apoptosis

There is a lack of direct scientific evidence detailing the influence of 1α,24(R)-Dihydroxycholecalciferol on B-lymphocyte activity and apoptosis. However, studies on related vitamin D metabolites offer some potential insights. For instance, research in chickens has indicated that 24,25-dihydroxycholecalciferol can modulate the effects of 1α-hydroxyvitamin D3 on the maturation of B lymphocytes. nih.gov

The active form of vitamin D, 1,25(OH)2D3, has been shown to exert direct effects on B-cells. It can inhibit the proliferation of activated B-cells and induce their apoptosis. nih.gov Furthermore, 1,25(OH)2D3 has been found to significantly inhibit the generation of plasma cells and post-switch memory B-cells. nih.gov These effects suggest a role for vitamin D in maintaining B-cell homeostasis and potentially tempering B-cell mediated autoimmune responses. nih.govnih.gov B-cells themselves express the necessary machinery to respond to vitamin D, including the VDR and the enzymes responsible for vitamin D metabolism. nih.gov

Responses in Innate Lymphoid Cells and NK Cells

Specific data on the responses of innate lymphoid cells (ILCs) and natural killer (NK) cells to 1α,24(R)-Dihydroxycholecalciferol are not available in the current scientific literature. The broader research on vitamin D, primarily focusing on 1,25(OH)2D3, indicates an immunoregulatory role in these cell types.

Role in Cartilage and Bone Metabolism (Mechanistic Studies, Non-Human)

While direct studies on 1α,24(R)-Dihydroxycholecalciferol are limited, research on the closely related metabolite, 24R,25-dihydroxyvitamin D3 (24R,25(OH)2D3), provides significant insights into the potential role of 24-hydroxylated vitamin D metabolites in cartilage and bone health.

Impact on Matrix Organization and Mineral Distribution in Growth Plate

In vitro studies on rabbit growth plates have demonstrated that vitamin D metabolites influence the organization and mineralization of the cartilage matrix. nih.gov While 1,25(OH)2D3 was found to maintain calcium in mitochondria and matrix vesicles, 24,25-dihydroxycholecalciferol only partially maintained mitochondrial mineral, and its presence was associated with small calcium granules in the cytoplasm and amorphous precipitates in the matrix. nih.gov This suggests distinct roles for these metabolites in calcium handling and mineralization within the growth plate. nih.gov

In vivo studies using a vitamin D-deficient rat model have further elucidated the differential roles of these metabolites. nih.gov In this model, 24R,25(OH)2D3 appeared to primarily affect chondrocyte maturation within the growth plate, whereas 1α,25(OH)2D3 was more involved in terminal differentiation and calcification. nih.gov Research has also shown that 24R,25(OH)2D3 can control growth plate development by inhibiting apoptosis in the reserve zone chondrocytes and stimulating the response of hypertrophic cells to 1α,25(OH)2D3. nih.gov These findings collectively suggest that 24-hydroxylated vitamin D metabolites play a crucial role in the orderly progression of chondrocyte maturation and matrix organization within the growth plate. nih.govnih.gov

Table 3: In Vivo Effects of Vitamin D Metabolites on Growth Plate in Vitamin D-Deficient Rats

| Metabolite | Primary Effect on Growth Plate | Reference |

| 1α,25(OH)2D3 | Terminal differentiation and calcification | nih.gov |

| 24R,25(OH)2D3 | Cell maturation | nih.gov |

Studies on Collagen and Proteoglycan Synthesis in Chondrocytes

Research has indicated that 24-hydroxylated vitamin D metabolites can stimulate the synthesis of key extracellular matrix components in chondrocytes. In vitro studies have shown that 24,25-dihydroxycholecalciferol is potent in stimulating the incorporation of sulfate (B86663) into proteoglycans in cultured cartilage cells. nih.gov

Further investigations have demonstrated that both 1,25(OH)2D3 and 24R,25(OH)2D3 can act on articular chondrocytes to promote the expression of their differentiated phenotype, which includes the synthesis of proteoglycans. nih.gov Chronic treatment of rabbit and human articular chondrocytes in a multilayer culture system with 24R,25(OH)2D3 led to an increase in proteoglycan synthesis and accumulation. nih.gov Additionally, studies on chondrocytes from the costochondral cartilage reserve zone have shown that 24R,25(OH)2D3 stimulates proliferation and extracellular matrix (ECM) synthesis. plos.org The synthesis of proteoglycans and collagen is intrinsically linked to the differentiated state of chondrocytes. researchgate.netnih.gov These findings support a role for 24-hydroxylated vitamin D metabolites in maintaining the integrity and function of cartilage through the stimulation of collagen and proteoglycan synthesis.

Table 4: Effects of 24-Hydroxylated Vitamin D Metabolites on Chondrocyte Synthesis

| Metabolite | Effect on Chondrocytes | Finding | Reference |

| 24,25-dihydroxycholecalciferol | Proteoglycan Synthesis | Stimulation of sulfate incorporation | nih.gov |

| 24R,25(OH)2D3 | Proteoglycan Synthesis & Accumulation | Increased in multilayer cultures | nih.gov |

| 24R,25(OH)2D3 | Extracellular Matrix Synthesis | Stimulation in reserve zone chondrocytes | plos.org |

Influence on Osteoclastogenesis and Bone Resorption Mechanisms

The role of vitamin D metabolites in bone remodeling is complex, involving a delicate balance between bone formation and resorption. While 1α,25-dihydroxycholecalciferol (calcitriol) is widely recognized as the most potent metabolite in stimulating bone resorption, emerging research has shed light on the activities of other forms, including 1α,24(R)-dihydroxycholecalciferol.

Evidence suggests that 1α,24(R)-dihydroxycholecalciferol possesses intrinsic bone-resorbing capabilities. A significant finding in this area comes from the identification of a lipid molecule, indistinguishable from 1α,24(R)-dihydroxycholecalciferol, in the serum and tumor extracts of a hypercalcemic patient with lung cancer. nih.gov This "1,24(R)-dihydroxyvitamin D3-like" lipid demonstrated a dose-dependent stimulation of bone resorption in an in vitro assay using prelabeled mouse calvaria. nih.gov Notably, the bone resorption activity of this lipid and authentic 1α,24(R)-dihydroxycholecalciferol showed parallel dose-response curves, and their mechanisms of action were found to be identical. nih.gov This activity was inhibited by calcitonin, a known inhibitor of osteoclastic bone resorption. nih.gov

The estimated concentration of this bone-resorbing lipid was significant, with approximately 9.2 ng/g in tumor tissue and a mean serum concentration of 1.4 ng/ml, as measured by a bone resorption assay. nih.gov

| Parameter | Assay Method | Estimated Concentration | Source |

|---|---|---|---|

| Bone Resorbing Activity | 45Ca release from prelabeled mouse calvaria | 9.2 ng/g tumor wet weight | nih.gov |

| Receptor Binding Affinity | Competition with tritiated 1,25-(OH)2D3 for intestinal receptor | 11 ng/g tumor wet weight | nih.gov |

| Serum Concentration | Receptor binding assay | 1.4 +/- 0.3 (SD) ng/ml | nih.gov |

Further research indicates a potential modulatory role for 24-hydroxylated vitamin D metabolites in bone resorption. Studies on 24,25-dihydroxycholecalciferol have shown that it can suppress bone resorption induced by acute bilateral nephrectomy in rats. Moreover, it has been observed to partially block the potent stimulatory effect of 1α,25-dihydroxycholecalciferol on bone resorption, suggesting a more intricate interaction between these metabolites in the regulation of bone turnover.

Effects on Other Cellular Systems (e.g., Vascular Smooth Muscle Cells)

The influence of vitamin D metabolites extends beyond bone tissue, with significant effects observed in the cardiovascular system. Vascular smooth muscle cells (VSMCs) are a key target, and their response to vitamin D plays a role in vascular health.

While extensive research has been conducted on the effects of 1α,25-dihydroxycholecalciferol on VSMCs, demonstrating its involvement in processes such as proliferation, migration, and calcification, there is a notable lack of specific research on the direct effects of 1α,24(R)-dihydroxycholecalciferol on this cell type. nih.govahajournals.orgpsu.eduahajournals.org Studies have shown that VSMCs possess the necessary machinery to respond to vitamin D, including the vitamin D receptor (VDR) and enzymes for vitamin D metabolism. nih.govmdpi.com However, the current body of scientific literature, based on available search results, does not provide direct evidence or detailed findings regarding the specific influence of 1α,24(R)-dihydroxycholecalciferol on the cellular and physiological functions of vascular smooth muscle cells. Therefore, its role in modulating VSMC behavior remains an area for future investigation.

Regulation of 1α,24 R Dihydroxycholecalciferol Metabolism and Activity

Endocrine and Paracrine Regulators of Hydroxylase Enzymes

The expression and activity of CYP27B1 and CYP24A1 are tightly controlled by several circulating hormones and local factors, ensuring a homeostatic balance of calcium and phosphate.

Parathyroid Hormone (PTH) Interactions

Parathyroid hormone (PTH) is a principal regulator of calcium and phosphate balance and a key modulator of vitamin D metabolism. nih.gov Secreted by the parathyroid glands in response to low plasma calcium, PTH acts to restore calcium levels through its effects on bone and kidney. nih.govyoutube.comyoutube.com

A primary function of PTH in the kidney is to stimulate the production of active vitamin D. youtube.com It achieves this by increasing the transcription of the CYP27B1 gene, which encodes the 1α-hydroxylase enzyme. nih.govnih.gov This leads to increased synthesis of 1,25-dihydroxyvitamin D₃. Simultaneously, PTH acts to slow the degradation of active vitamin D by reducing the stability and thus the half-life of CYP24A1 mRNA. nih.gov Furthermore, PTH has been shown to suppress the expression of the CYP24A1 gene. nih.gov This dual action of upregulating synthesis and downregulating catabolism ensures a robust increase in circulating active vitamin D levels to address hypocalcemia. Studies have demonstrated that PTH infusion leads to a significant increase in serum 1,25-dihydroxyvitamin D concentrations. nih.gov

| Regulator | Target Enzyme | Effect on Gene Expression | Outcome |

| Parathyroid Hormone (PTH) | 1α-hydroxylase (CYP27B1) | Stimulates transcription | Increases synthesis of active vitamin D |

| Parathyroid Hormone (PTH) | 24-hydroxylase (CYP24A1) | Suppresses expression; Reduces mRNA half-life | Decreases catabolism of active vitamin D |

Fibroblast Growth Factor 23 (FGF23) Pathways

Fibroblast Growth Factor 23 (FGF23) is a hormone primarily produced by bone cells that plays a crucial role in phosphate homeostasis and vitamin D metabolism. physiology.org It functions as a counter-regulatory hormone to PTH and vitamin D. FGF23 exerts its effects by binding to its receptor (FGFR) in the presence of the co-receptor αKlotho. physiology.org

The main impact of FGF23 on vitamin D metabolism is to reduce the levels of the active form, 1,25-dihydroxyvitamin D₃. nih.gov It accomplishes this by suppressing the transcription of the CYP27B1 gene and, in contrast to PTH, strongly inducing the expression of the CYP24A1 gene. nih.govnih.govnih.govnih.gov This coordinated regulation decreases the synthesis and increases the catabolism of 1,25-dihydroxyvitamin D₃, forming a negative feedback loop, as 1,25-dihydroxyvitamin D₃ itself stimulates the production of FGF23. nih.govphysiology.org This feedback mechanism is essential for preventing hyperphosphatemia and vitamin D toxicity. mdpi.com

Calcium and Phosphate Homeostasis Feedback Mechanisms

The metabolism of vitamin D is intrinsically linked to plasma concentrations of calcium and phosphate through direct and indirect feedback mechanisms. tandfonline.com Low levels of dietary calcium and phosphate are known to enhance the activity of the 1α-hydroxylase enzyme. nih.gov

Low extracellular calcium (hypocalcemia) is the primary stimulus for PTH secretion, which in turn activates 1α-hydroxylase. nih.govnih.gov Conversely, high extracellular calcium levels have been associated with a decrease in CYP27B1 transcription. nih.gov The detection of extracellular calcium is mediated by the calcium-sensing receptor (CaSR) present on parathyroid cells and in the kidney. nih.gov

Phosphate levels also exert significant control, primarily through the regulation of FGF23. nih.gov High phosphate levels stimulate FGF23 secretion, which then acts to suppress active vitamin D production and promote phosphate excretion by the kidneys. Conversely, low phosphate levels (hypophosphatemia) are associated with increased CYP27B1 transcription. nih.gov Furthermore, calcium itself can influence FGF23 levels, with studies showing that hypercalcemia can induce an increase in FGF23, partly mediated through vitamin D signaling. mdpi.com

| Ion | Effect on CYP27B1 (1α-hydroxylase) | Effect on CYP24A1 (24-hydroxylase) | Primary Mediator |

| Low Calcium | Increased expression/activity | Decreased expression | PTH |

| High Calcium | Decreased expression | Increased expression | Reduced PTH; Direct effects |

| Low Phosphate | Increased expression | Decreased expression | Reduced FGF23 |

| High Phosphate | Decreased expression | Increased expression | FGF23 |

Autoregulation and Crosstalk with Other Signaling Pathways

A critical aspect of vitamin D metabolism is autoregulation by its active form, 1,25-dihydroxyvitamin D₃. This metabolite tightly controls its own levels by directly influencing the genes for its synthesizing and catabolizing enzymes. nih.gov 1,25-dihydroxyvitamin D₃ transcriptionally represses the CYP27B1 gene and potently induces the CYP24A1 gene. nih.govresearchgate.net This action is mediated by the vitamin D receptor (VDR), a nuclear transcription factor. oup.comresearchgate.net Upon binding 1,25-dihydroxyvitamin D₃, the VDR forms a complex with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as vitamin D response elements (VDREs) located in the promoter regions of target genes, including CYP24A1. nih.govoup.com This negative feedback loop is crucial for preventing excessive vitamin D action and potential toxicity. oup.comwikipedia.org

Crosstalk between these signaling pathways is extensive. For instance, the regulation of CYP24A1 in the kidney is influenced by both 1,25-dihydroxyvitamin D₃ and FGF23, which both stimulate its expression, and by PTH, which suppresses it. nih.gov The signaling cascades activated by these regulators, such as the cAMP pathway for PTH and the MAP kinase (MAPK) and Akt pathways for FGF23, converge to fine-tune the expression of the hydroxylase enzymes. nih.govnih.gov

Cellular Context-Dependent Regulation of Enzyme Expression

The regulation of vitamin D hydroxylases can vary significantly depending on the tissue and cellular environment. While the kidney is the primary site for endocrine production of 1,25-dihydroxyvitamin D₃, many other tissues, including immune cells, can express 1α-hydroxylase for local, intracrine, or paracrine signaling. nih.gov

Interestingly, the regulation in these extra-renal sites can differ from that in the kidney. For example, in human monocytes, FGF23 has been shown to suppress the expression of CYP27B1, similar to its action in the kidney. nih.gov However, unlike in the kidney, FGF23 also appears to suppress CYP24A1 in monocytes. nih.gov This is likely because CYP24A1 expression in these cells is primarily driven by the local, intracrine production of 1,25-dihydroxyvitamin D₃; therefore, when FGF23 inhibits synthesis via CYP27B1, the stimulus for CYP24A1 is also removed. nih.gov This highlights that the regulatory effects of systemic hormones like FGF23 can be highly dependent on the specific cellular context. Furthermore, genetic factors, such as mutations in the CYP24A1 gene, can abolish enzyme activity, leading to impaired vitamin D catabolism and resulting in conditions like hypercalcemia, underscoring the critical physiological role of this enzyme. mdpi.commedlineplus.gov

Structure Activity Relationship Studies and Analog Development of 1α,24 R Dihydroxycholecalciferol

Design and Synthesis of 1α,24(R)-Dihydroxycholecalciferol Analogs

The design and synthesis of analogs of 1α,24(R)-dihydroxycholecalciferol are driven by the search for compounds with enhanced or more specific biological activities and potentially lower toxicity. core.ac.uk Synthetic strategies often involve convergent methods, where different parts of the molecule, such as the A-ring and the C/D-ring, are synthesized separately and then coupled. nih.gov

One common synthetic route starts with 24-oxocholesterol, which is readily available from fucosterol. rsc.org This starting material can be converted through a series of steps to produce 1α,24ξ-dihydroxycholesterol. rsc.org The subsequent creation of the 5,7-diene allows for the photochemical conversion to 1α,24ξ-dihydroxycholecalciferol. rsc.org The C-24 epimers can be resolved using chromatographic techniques to isolate the specific (R) or (S) stereoisomers. rsc.org

Another established approach is the convergent synthesis, which provides flexibility in creating various analogs. For instance, in the synthesis of 24-hydroxylated derivatives, an A-ring fragment can be synthesized from diethyl D-tartarate, while the C/D-ring fragments containing the desired 24(R) or 24(S) stereochemistry are obtained from vitamin D2 via the Inhoffen-Lythgoe diol. nih.gov These two fragments are then coupled to yield the final product. nih.gov

Modifications to the side-chain are a key area of analog development. For example, 24-fluoro analogs have been synthesized to investigate the effect of fluorination on metabolic stability. nih.gov The synthesis of (24R)- and (24S)-24-fluoro-25-hydroxyvitamin D3 has been achieved through a convergent approach where the stereocenter at the C24 position is introduced via Sharpless dihydroxylation, followed by a deoxyfluorination reaction. nih.gov Other modifications include the introduction of a 16-ene functionality or the creation of 22-oxo analogs, which have been explored for their potential in regulating cell growth. nih.gov The synthesis of 16-ene analogs can involve an ene reaction to create a homoallylic alcohol, which is then further modified. nih.gov

Evaluation of Modified Analogs for Specific Biological Activities

The biological evaluation of modified 1α,24(R)-dihydroxycholecalciferol analogs reveals a range of specific activities, often differing from the parent compound. These evaluations are critical for identifying candidates with therapeutic potential for various conditions, including cancer and skin disorders. nih.govnih.gov

Analogs with modifications on the D-ring and side-chain have shown significant antiproliferative activity. nih.gov For example, certain 16-ene-vitamin D3 analogs demonstrated activities in murine keratinocytes and malignant melanoma cells that were equivalent to or even stronger than that of 1α,25-dihydroxyvitamin D3. nih.gov Similarly, specific 1β-hydroxymethyl analogs showed potent antiproliferative effects in the same cell lines, while their 1α-counterparts were significantly less active. nih.gov The 22-oxo-16-ene-1α,25(OH)2D3 analog was found to be equipotent to its parent compound in regulating cell growth and differentiation. nih.gov

The stereochemistry at the C24 position significantly influences biological function. Studies comparing 1α,24R-dihydroxyvitamin D3 with 1α,25-dihydroxyvitamin D3 found that the 24R analog has a comparable ability to induce differentiation in normal human keratinocytes. nih.gov This suggests that the biological effectiveness of 1α,24R(OH)2D3 in treating psoriasis may be linked to its direct effect on hyperproliferative keratinocytes. nih.gov In studies using rats, 1α,24-(OH)2-D3 was shown to be as potent as 1α-hydroxycholecalciferol in stimulating intestinal calcium transport and bone mineral mobilization. core.ac.uk

Furthermore, modifications can alter the metabolic stability of the analogs. The (24R)-24-fluoro-25-hydroxyvitamin D3 isomer was found to be more resistant to metabolism by the enzyme CYP24A1 compared to its (24S) counterpart. nih.gov This increased resistance can prolong the biological effects of the analog. nih.gov

| Analog | Modification | Specific Biological Activity | Reference |

|---|---|---|---|

| 16-ene-vitamin D3 analogs (e.g., 42-45, 47, 49) | 16-ene modification | Potent antiproliferative activity in murine keratinocytes and malignant melanoma cells. | nih.gov |

| 1β-hydroxymethyl-24,24-difluoro-16-ene analogs (31, 33) | 1β-hydroxymethyl, 24,24-difluoro, 16-ene | Significant antiproliferative activity in murine keratinocytes and malignant melanoma cells; no calcemic activity in vivo. | nih.gov |

| 1α,24R-dihydroxyvitamin D3 | 24R-hydroxy group | Comparable ability to 1α,25(OH)2D3 in inducing human keratinocyte differentiation. | nih.gov |

| 1α,24-(OH)2-D3 | 1α and 24-hydroxy groups | As potent as 1α-OH-D3 in stimulating intestinal calcium transport and bone mineral mobilization in rats. | core.ac.uk |

| (24R)-24-fluoro-25-hydroxyvitamin D3 (4) | 24R-fluoro group | More resistant to CYP24A1-dependent metabolism than the 24S-isomer. | nih.gov |

Differential Receptor Affinity and Specificity of Analogs

Modifications to the structure of 1α,24(R)-dihydroxycholecalciferol can significantly alter its binding affinity and specificity for the vitamin D receptor (VDR) and other related proteins, such as the vitamin D binding protein (VDBP). These differences in receptor interaction are fundamental to the unique biological profiles of the analogs.

The stereochemistry at the C24 position is a critical determinant of receptor affinity. For instance, while the 24(R) epimer of 1α,24,25-trihydroxy-2beta-(3-hydroxypropoxy)vitamin D3 maintained its affinity for the VDR, the affinity of the 24(S) epimer was reduced compared to the parent compound. nih.gov This same modification, however, led to a weakened affinity for VDBP for both epimers. nih.gov This demonstrates that a single structural change can have divergent effects on binding to different proteins.

The conformation of the A-ring also plays a crucial role in VDR binding. It has been proposed that analogs adopting an A-ring chair β-conformation exhibit higher biological activity because this shape allows for stronger electrostatic interactions with the VDR. nih.gov This is in contrast to analogs that exist in the chair α-conformation. nih.gov

Some analogs are intentionally designed to have low VDR affinity while targeting other components of the vitamin D metabolic pathway. For example, a C-24 O-methyloxime analog of vitamin D3, VD1-6, was synthesized to specifically inhibit the catabolic enzyme CYP24A1. nih.gov This analog showed a 470-fold lower affinity for the VDR compared to 1,25(OH)2D3, only binding at high concentrations. nih.gov Conversely, in silico docking experiments predicted that VD1-6 would have superior binding to the CYP24A1 enzyme. nih.gov This strategy aims to increase the levels of endogenous active vitamin D by preventing its breakdown, rather than by directly activating the VDR.

| Analog | Modification | Receptor/Protein | Observed Affinity/Specificity | Reference |

|---|---|---|---|---|

| 1α,24(R),25-trihydroxy-2beta-(3-hydroxypropoxy)vitamin D3 | 24R-hydroxy, 2beta-(3-hydroxypropoxy) | VDR | Affinity was sustained compared to the parent compound. | nih.gov |

| 1α,24(S),25-trihydroxy-2beta-(3-hydroxypropoxy)vitamin D3 | 24S-hydroxy, 2beta-(3-hydroxypropoxy) | VDR | Affinity was less than that of the parent compound. | nih.gov |

| 1α,24(R/S),25-trihydroxy-2beta-(3-hydroxypropoxy)vitamin D3 | 24-hydroxylation | VDBP | Weakened affinity compared to the parent compound. | nih.gov |

| VD1-6 | C-24 O-methyloxime | VDR | 470-fold lower affinity than 1,25(OH)2D3. | nih.gov |

| VD1-6 | C-24 O-methyloxime | CYP24A1 | Predicted superior binding compared to 1,25(OH)2D3. | nih.gov |

Advanced Analytical Methodologies in 1α,24 R Dihydroxycholecalciferol Research

Chromatographic Techniques for Metabolite Separation (e.g., HPLC, LC-MS)

Chromatographic techniques are fundamental to the study of 1α,24(R)-dihydroxycholecalciferol, enabling its separation from a complex mixture of other vitamin D metabolites. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most prominently used methods.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation of vitamin D metabolites. nih.govoatext.com Methods have been developed for the simultaneous measurement of multiple vitamin D analytes, including 1α,24(R)-dihydroxycholecalciferol, from serum samples. nih.gov To enhance detection, particularly for low-concentration metabolites, chemical derivatization is often employed. nih.gov This process can improve the chromatographic separation and increase the sensitivity and selectivity of the assay. nih.gov For instance, a normal phase HPLC method coupled with electrochemical detection has been reported for the analysis of 1α,24(R)-dihydroxyvitamin D3 derivatives, demonstrating significantly improved sensitivity over UV detection. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer superior selectivity and sensitivity, making them the reference for quantifying multiple vitamin D analytes. nih.govnih.gov These methods can differentiate analytes through both chromatographic separation and their unique mass-to-charge ratios. nih.gov The development of high-throughput LC-MS/MS methods allows for the quantification of a range of vitamin D metabolites from a small serum volume. nih.gov Challenges in LC-MS/MS analysis, such as the poor ionization efficiency of vitamin D metabolites, have been addressed through the use of derivatization reagents like DMEQ-TAD, which can improve sensitivity by over tenfold. nih.govresearchgate.net

Table 1: Comparison of Chromatographic Techniques in 1α,24(R)-Dihydroxycholecalciferol Research

| Technique | Principle | Advantages | Common Applications |

| HPLC | Separation based on differential partitioning of analytes between a stationary and mobile phase. | High resolution, well-established methods, suitable for quantification. oatext.com | Separation of 1α,24(R)-dihydroxycholecalciferol from other vitamin D metabolites in biological samples. nih.govoatext.com |

| LC-MS/MS | Combines the separation power of LC with the mass analysis capability of MS. | High sensitivity and specificity, allows for simultaneous quantification of multiple metabolites. nih.govnih.gov | Definitive identification and quantification of 1α,24(R)-dihydroxycholecalciferol and its metabolites in complex matrices like serum. nih.govnih.gov |

Mass Spectrometry for Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and precise quantification of 1α,24(R)-dihydroxycholecalciferol. When coupled with liquid chromatography (LC-MS/MS), it provides a powerful analytical platform.

The inherent challenge with vitamin D metabolites is their low circulating concentrations and the presence of isomeric forms, which can be difficult to distinguish. amegroups.org Tandem mass spectrometry (MS/MS) helps to overcome this by providing structural information through fragmentation patterns. acs.org For instance, different fragmentation methods like collision-induced dissociation (CID) can generate isomer-specific fragments, allowing for the differentiation of dihydroxylated vitamin D3 isomers without complete chromatographic separation. acs.org

Quantification by LC-MS/MS often involves the use of stable isotope-labeled internal standards to ensure accuracy and precision. nih.gov The development of sensitive LC-MS/MS methods, sometimes incorporating derivatization to enhance ionization efficiency, has enabled the measurement of very low concentrations of vitamin D metabolites. nih.govresearchgate.net These methods have been validated for linearity, precision, and accuracy, making them reliable for both research and clinical applications. nih.govnih.gov

Table 2: Key Mass Spectrometry Parameters for 1α,24(R)-Dihydroxycholecalciferol Analysis

| Parameter | Description | Importance in Analysis |

| Precursor Ion | The mass-to-charge ratio (m/z) of the intact derivatized or underivatized 1α,24(R)-dihydroxycholecalciferol molecule selected for fragmentation. | Essential for selecting the target analyte in the mass spectrometer. |

| Product Ion(s) | The m/z of the characteristic fragments produced from the precursor ion upon collision-induced dissociation. | Provides structural information and enhances specificity for quantification. acs.org |

| Derivatization | Chemical modification of the analyte to improve its chromatographic and mass spectrometric properties. nih.gov | Increases ionization efficiency and sensitivity, allowing for the detection of low-abundance metabolites. nih.gov |

| Internal Standard | A stable isotope-labeled analog of the analyte added to samples at a known concentration. | Corrects for variations in sample preparation and instrument response, ensuring accurate quantification. nih.gov |

Receptor Binding Assays for Ligand Affinity Determination

Receptor binding assays are crucial for determining the affinity of 1α,24(R)-dihydroxycholecalciferol for its primary target, the vitamin D receptor (VDR). These assays provide insights into the biological potency of the compound.

The VDR is a nuclear receptor that, upon ligand binding, modulates the expression of target genes. iiarjournals.orgoup.com The affinity of a vitamin D analog for the VDR is a key determinant of its biological activity. nih.gov Competitive binding assays are commonly used, where the ability of unlabeled 1α,24(R)-dihydroxycholecalciferol to displace a radiolabeled ligand (like [³H]-1α,25-dihydroxyvitamin D3) from the VDR is measured.

Studies have shown that 1α,24(R)-dihydroxycholecalciferol can bind to the VDR. researchgate.net Electrophoretic mobility shift assays (EMSA) have been used to investigate the interaction of the 1α,24(R)-dihydroxycholecalciferol-liganded VDR with the vitamin D responsive element (VDRE) in the DNA. nih.gov Such studies have revealed that while the binding might be weaker compared to the primary active metabolite 1α,25-dihydroxyvitamin D3, it is enhanced by the presence of nuclear accessory factors. nih.gov This suggests a nuanced mechanism of action at the molecular level.

Table 3: Findings from Receptor Binding Assays for 1α,24(R)-Dihydroxycholecalciferol

| Assay Type | Finding | Reference |

| Competitive Binding Assay | 1α,24(R)-dihydroxycholecalciferol demonstrates affinity for the vitamin D receptor. | researchgate.net |

| Electrophoretic Mobility Shift Assay (EMSA) | The binding of the 1α,24(R)-dihydroxycholecalciferol-liganded VDR to the VDRE is detectable, though weaker than that of 1α,25-dihydroxyvitamin D3. nih.gov | nih.gov |

| Affinity Chromatography | The presence of nuclear accessory factors enhances the binding of the 1α,24(R)-dihydroxycholecalciferol-VDR complex to the VDRE. nih.gov | nih.gov |

In vitro Cell Culture Models for Mechanistic Studies

In vitro cell culture models are indispensable for dissecting the cellular and molecular mechanisms of action of 1α,24(R)-dihydroxycholecalciferol. A variety of cell lines are utilized to study its effects on proliferation, differentiation, and gene expression.

For instance, human mesenchymal stem cells (hMSCs) have been used to demonstrate that 1α,24(R)-dihydroxycholecalciferol can promote osteoblastic differentiation. nih.gov In these models, the compound has been shown to influence alkaline phosphatase activity and extracellular matrix mineralization. nih.gov Cancer cell lines, such as those from breast and prostate cancer, are also widely used to investigate the anti-proliferative and pro-differentiative effects of vitamin D analogs. nih.govmdpi.comresearchgate.net Studies have shown that 1α,24(R)-dihydroxycholecalciferol can inhibit the growth of human keratinocytes, suggesting its potential therapeutic application. researchgate.net

Furthermore, cell culture systems are employed to study the metabolism of 1α,24(R)-dihydroxycholecalciferol. For example, isolated calvarial cells have been shown to metabolize vitamin D compounds, indicating that local production of active metabolites can occur in bone tissue. nih.gov Human proximal tubule cell lines are used to study the regulation of vitamin D metabolizing enzymes. nih.gov These in vitro models provide a controlled environment to investigate specific cellular responses and signaling pathways activated by 1α,24(R)-dihydroxycholecalciferol.

Table 4: Examples of In Vitro Cell Culture Models in 1α,24(R)-Dihydroxycholecalciferol Research

| Cell Model | Research Focus | Key Findings |

| Human Mesenchymal Stem Cells (hMSCs) | Osteoblastic differentiation | Promotes differentiation, increases alkaline phosphatase activity and mineralization. nih.gov |

| Human Keratinocytes | Cell proliferation and differentiation | Inhibits growth and induces differentiation. researchgate.net |

| Breast Cancer Cell Lines (e.g., MCF-7, MDA-MB-231) | Anti-cancer effects | Inhibits proliferation and induces apoptosis. mdpi.com |

| Isolated Calvarial Cells | Local metabolism of vitamin D | Capable of producing active vitamin D metabolites. nih.gov |

| Human Proximal Tubule Cells (HKC-8) | Regulation of vitamin D metabolism | Constitutive expression of enzymes involved in vitamin D metabolism. nih.gov |

Future Directions in 1α,24 R Dihydroxycholecalciferol Research

Elucidation of Novel Molecular Targets and Pathways

While it is well-established that 1α,24(R)-Dihydroxycholecalciferol exerts many of its effects through the nuclear vitamin D receptor (VDR), future research will likely focus on identifying VDR-independent pathways and novel molecular targets. Evidence suggests that, like other vitamin D metabolites, it may engage in rapid, non-genomic signaling.

Initial studies have hinted at the existence of distinct membrane receptors for different vitamin D metabolites in osteoblasts, which could mediate some of the rapid cellular responses. nih.gov The activation of protein kinase C (PKC) by 1α,25-dihydroxyvitamin D3 (calcitriol) is mediated by a membrane receptor, and it is plausible that 1α,24(R)-Dihydroxycholecalciferol could also signal through similar, or even distinct, membrane-bound receptors and downstream pathways. nih.govnih.govnih.govmdpi.com Future investigations should aim to identify and characterize these putative membrane receptors and their subsequent signaling cascades, which may involve the activation of various protein kinases and modulation of ion channel activity. nih.govmdpi.com

Furthermore, the interaction of the VDR with other cellular proteins in a ligand-independent manner opens up new avenues for research. nih.gov It is conceivable that 1α,24(R)-Dihydroxycholecalciferol could modulate the interaction of VDR with co-regulatory proteins, thereby influencing gene expression in a manner distinct from that of calcitriol (B1668218). The exploration of these VDR-associated proteins and their regulation by 1α,24(R)-Dihydroxycholecalciferol represents a promising area of research.

Investigation of Undiscovered Physiological Roles in Animal Models

The unique biological profile of 1α,24(R)-Dihydroxycholecalciferol, particularly its potent effects on cell differentiation and its reduced hypercalcemic activity, warrants a broader investigation into its physiological roles using diverse animal models. nih.gov

Table 1: Investigated and Potential Physiological Roles of 1α,24(R)-Dihydroxycholecalciferol in Animal Models

| Physiological Area | Investigated Effects | Potential Future Research in Animal Models |

| Oncology | Reduced tumor volume in a mouse mammary cancer model. nih.gov | - Evaluation in other cancer models (e.g., prostate, colon, lung). medicinacomplementar.com.br - Investigation of its role in combination therapies with existing anticancer drugs. mdpi.com |

| Immunology | Limited direct evidence. General immunomodulatory effects of vitamin D are known. nih.govnih.gov | - Use in animal models of autoimmune diseases (e.g., experimental autoimmune encephalomyelitis, collagen-induced arthritis). nih.govsid.ir - Assessment of its impact on T-cell differentiation and cytokine profiles. nih.gov |

| Dermatology | Potent induction of keratinocyte differentiation. | - Further studies in animal models of psoriasis to elucidate the mechanism of its therapeutic effect. |

| Bone Metabolism | Lower hypercalcemic activity compared to calcitriol. nih.gov | - In-depth studies on its long-term effects on bone mineral density and fracture healing. |

The demonstrated antitumor effect in a mouse model of mammary cancer is a particularly compelling finding that requires further exploration in other cancer types. nih.gov Its ability to inhibit cell proliferation and induce differentiation suggests potential therapeutic applications in a range of malignancies.

Given the well-documented immunomodulatory properties of vitamin D, investigating the specific effects of 1α,24(R)-Dihydroxycholecalciferol on the immune system is a critical next step. nih.govnih.gov Animal models of autoimmune diseases, such as experimental autoimmune encephalomyelitis (a model for multiple sclerosis) and collagen-induced arthritis, would be invaluable for determining its potential as an immunomodulatory agent. nih.govsid.irnih.gov

Development of Advanced Research Tools and Methodologies

To facilitate a deeper understanding of the molecular and cellular actions of 1α,24(R)-Dihydroxycholecalciferol, the development of more specific and sensitive research tools is essential.

Table 2: Future Development of Research Tools for 1α,24(R)-Dihydroxycholecalciferol

| Tool/Methodology | Current Status (General Vitamin D Research) | Future Development for 1α,24(R)-Dihydroxycholecalciferol |

| Specific Antibodies | Monoclonal antibodies for 1,25-dihydroxyvitamin D3 exist. nih.gov | - Generation of high-affinity monoclonal antibodies specifically recognizing 1α,24(R)-Dihydroxycholecalciferol for use in highly specific immunoassays. |

| Radiolabeled Analogs | Radiolabeled photoaffinity analogs of 1,25-dihydroxyvitamin D3 have been synthesized. nih.gov | - Synthesis of radiolabeled 1α,24(R)-Dihydroxycholecalciferol for receptor binding assays and metabolic studies. |

| Fluorescent Probes | General fluorescent dyes for cellular imaging are available. | - Development of fluorescently tagged 1α,24(R)-Dihydroxycholecalciferol to visualize its subcellular localization and trafficking in real-time. |

| Mass Spectrometry | LC-MS/MS methods for quantifying various vitamin D metabolites are established. | - Optimization of mass spectrometry protocols for the highly sensitive and specific quantification of 1α,24(R)-Dihydroxycholecalciferol and its metabolites in biological samples. |

The creation of monoclonal antibodies with high specificity for 1α,24(R)-Dihydroxycholecalciferol would enable the development of sensitive immunoassays for its quantification in biological fluids and tissues. nih.gov This would be a significant advancement for both preclinical and potentially clinical research.

Furthermore, the synthesis of radiolabeled and fluorescently tagged versions of 1α,24(R)-Dihydroxycholecalciferol would be invaluable for detailed studies of its pharmacokinetics, metabolism, and interaction with cellular components. nih.gov These tools would allow researchers to track the molecule's journey within an organism and a cell, providing crucial insights into its mechanisms of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.